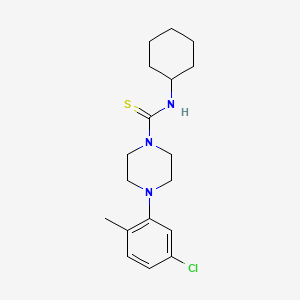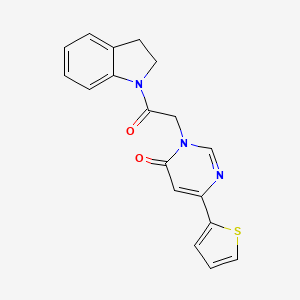
1-(2-Methoxyphenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, also known as MPPMU, is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized and studied for its potential as a therapeutic agent.
Applications De Recherche Scientifique
Material Science and Crystal Engineering
- The crystal structure of metobromuron, a phenylurea herbicide, shows hydrogen bonding and weak interactions forming a two-dimensional network, indicative of potential applications in material science and crystal engineering (Kang et al., 2015).
Synthetic Methodology
- Pyrimidine derivatives undergo thermal rearrangement to form N-methyl-2(or 4)-oxopyrimidines, a synthetic pathway that can be applied in the development of novel chemical entities (Brown & Lee, 1970).
- Reaction studies of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, generating diverse pyrimidine-based structures, highlight the versatility of these compounds in synthetic organic chemistry (Yamanaka et al., 1979).
Enzyme Inhibition and Anticancer Investigations
- A study on urea derivatives, including 1-(3-methoxyphenyl)-3-(4-methylphenyl)urea, showed enzyme inhibition and in vitro anticancer activity, suggesting potential applications in pharmaceuticals (Mustafa, Perveen, & Khan, 2014).
Nonlinear Optics
- Molecular complexation strategies involving hydrogen bonding were explored for designing noncentrosymmetric structures with ideal chromophore orientation for nonlinear optical applications. This approach underscores the potential of urea derivatives in the development of optical materials (Muthuraman et al., 2001).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-18-10-6-5-9-16(18)23-19(24)20-12-15-11-17(22-13-21-15)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOOEGWFZIHSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

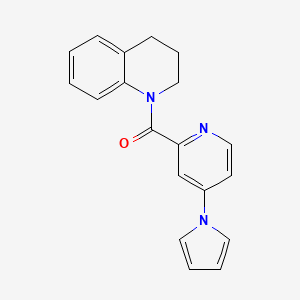
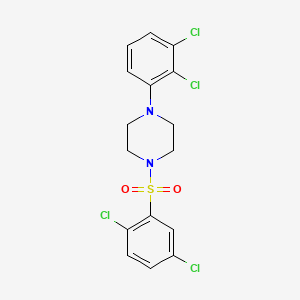
![1-(benzo[d]oxazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2555047.png)
![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)
![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2555055.png)

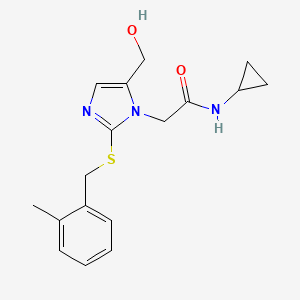
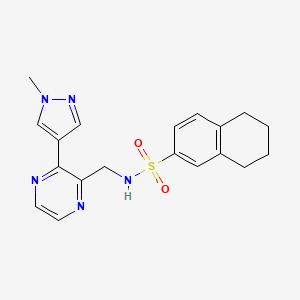
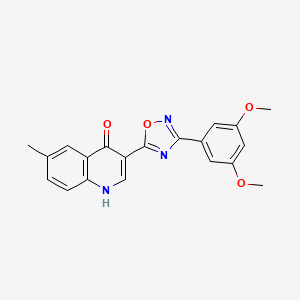
![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)
